3-phenoxybenzaldehyde methyl(phenyl)hydrazone
Overview
Description
3-Phenoxybenzaldehyde is an organic compound with the linear formula C6H5OC6H4CHO . It is a clear light yellow to amber liquid, insoluble in water, but soluble in alcohol, benzene, toluene, and other organic solvents . It is an important intermediate for the synthesis of pyrethroid pesticides .
Synthesis Analysis
The synthesis of hydrazones, such as 3-phenoxybenzaldehyde methyl(phenyl)hydrazone, is achieved by combining suitable aldehydes with hydrazides . A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones .Molecular Structure Analysis
The molecular weight of 3-phenoxybenzaldehyde is 198.22 . The SMILES string representation of its structure is [H]C (=O)c1cccc (Oc2ccccc2)c1 .Chemical Reactions Analysis
Enantioselective autoinduction during asymmetric hydrocyanation of 3-phenoxybenzaldehyde has been investigated . It undergoes hydrogenation catalyzed by Au/Pt bimetallic core/shell nanoparticles to yield 3-phenoxyphenyl methanol .Physical And Chemical Properties Analysis
3-Phenoxybenzaldehyde has a melting point of 13 °C, a boiling point of 169-169.5 °C at 11 mmHg, and a density of 1.147 g/mL at 25 °C . Its refractive index is n20/D 1.595 .Mechanism of Action
Hydrazine reacts with a carbonyl to form a hydrazone using a mechanism similar to that of an imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion. The hydrazone anion has a resonance structure that places a double bond between the nitrogens and a negative charge on carbon .
Safety and Hazards
properties
IUPAC Name |
N-methyl-N-[(E)-(3-phenoxyphenyl)methylideneamino]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c1-22(18-10-4-2-5-11-18)21-16-17-9-8-14-20(15-17)23-19-12-6-3-7-13-19/h2-16H,1H3/b21-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNGCMQVIKZXDI-LTGZKZEYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)N=CC2=CC(=CC=C2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenoxybenzaldehyde methyl(phenyl)hydrazone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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